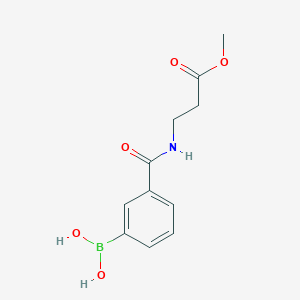

Methyl 3-(3-boronobenzamido)propionate

Description

Properties

IUPAC Name |

[3-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO5/c1-18-10(14)5-6-13-11(15)8-3-2-4-9(7-8)12(16)17/h2-4,7,16-17H,5-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSNWHARMRFHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656880 | |

| Record name | Methyl N-(3-boronobenzoyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-72-9 | |

| Record name | Methyl N-(3-boronobenzoyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-(3-boronobenzamido)propionate (M3BP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with M3BP, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14BNO5

- CAS Number : 957034-72-9

- Molecular Weight : 239.05 g/mol

- Functional Groups : Contains a carboxylic acid amide group (benzamide) linked to a propionate ester, and a boron atom in the structure.

The presence of boron suggests that M3BP may belong to organoboron compounds, which are known for their diverse reactivity and potential applications in drug development and organic synthesis .

Antiparasitic Activity

In vitro studies on similar organoboron compounds have shown promising antiparasitic effects. For instance, modifications in the chemical structure led to enhanced efficacy against Leishmania species, with effective concentrations (EC50) reaching as low as 0.010 µM .

The mechanisms by which these compounds exert their antiparasitic effects may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for the survival and replication of parasites.

- Disruption of Cellular Integrity : The compound may compromise the integrity of microbial cell membranes, leading to cell death.

Anticancer Potential

Another area of active research is the anticancer potential of M3BP. Preliminary studies suggest that organoboron compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .

The exact mechanism of action for M3BP is not fully elucidated, but it likely involves interactions with specific molecular targets such as enzymes and receptors. The unique structural features of M3BP allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their functions.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive evaluation of various organoboron derivatives highlighted significant antimicrobial properties across different bacterial strains. The study underscored how structural modifications can enhance biological activity . -

Anticancer Studies :

Investigations into the anticancer effects of related compounds revealed that certain substitutions on the boron-containing structure could lead to increased cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Boronobenzamido Derivatives

The para-substituted isomer, methyl 3-(4-boronobenzamido)propionate (CAS: 957034-76-3), shares the same molecular formula but differs in the borono group's position on the benzamido ring. Key distinctions include:

- Reactivity : The para isomer may exhibit enhanced stability in cross-coupling reactions due to reduced steric hindrance .

| Property | 3-Boronobenzamido Derivative | 4-Boronobenzamido Derivative |

|---|---|---|

| CAS Number | 957034-72-9 | 957034-76-3 |

| Borono Position | Meta (3-position) | Para (4-position) |

| Molecular Weight (g/mol) | 257.03 | 257.03 |

| Likely Reactivity | Moderate steric hindrance | Higher symmetry, improved stability |

Amino vs. Boronamido Derivatives

Compounds like methyl 3-(benzylamino)propanoate (CAS: N/A, ) and methyl 3-(N,N-dibenzylamino)propionate (CAS: 171908-90-0) feature amino groups instead of boronamido moieties. Key differences include:

- Basicity: Amino derivatives are more basic and can form hydrochloride salts (e.g., methyl 3-(3-aminomethylphenyl)propanoate hydrochloride, CAS: 10051-83-9), enhancing water solubility .

- Applications: Boronamido derivatives are tailored for cross-coupling reactions, while amino analogs are used in pharmaceutical intermediates or as ligands .

| Property | Methyl 3-(3-boronobenzamido)propionate | Methyl 3-(benzylamino)propanoate |

|---|---|---|

| Functional Group | Boronamido | Benzylamino |

| Molecular Weight (g/mol) | 257.03 | ~191.22 |

| Solubility | Lower in water due to borono group | Higher in acidic aqueous media |

| Reactivity | Suzuki coupling, bioconjugation | Salt formation, nucleophilic reactions |

Ester Backbone Variations

- Thienyl Substituent : Methyl 3-(2-thienyl)propionate (CAS: 16862-05-8) replaces the boronamido group with a sulfur-containing thienyl ring. This imparts distinct electronic properties useful in conductive polymers or heterocyclic chemistry .

- Dihydroxyphenyl Substituent : Methyl 3-(2,4-dihydroxyphenyl)propionate (CAS: 17422-90-1) has polar hydroxyl groups, enabling hydrogen bonding and applications in antioxidant or natural product synthesis .

| Property | This compound | Methyl 3-(2-thienyl)propionate | Methyl 3-(2,4-dihydroxyphenyl)propionate |

|---|---|---|---|

| Functional Group | Boronamido | Thienyl | Dihydroxyphenyl |

| Molecular Weight (g/mol) | 257.03 | 170.23 | 196.20 |

| Key Applications | Cross-coupling reactions | Materials science | Antioxidant research |

Stability and Handling

- Boronamido Compounds : Require anhydrous storage due to boronic acid's sensitivity to moisture, which can lead to trimerization or decomposition .

- Halogenated Analogs : Methyl 3-bromopropionate (CAS: 3395-91-3) is highly reactive in SN2 reactions but less stable under basic conditions compared to boron-containing esters .

Preparation Methods

Preparation of Boron-Substituted Benzamide Intermediate

- Starting Materials: Boronic acid or boronate esters substituted on the benzene ring (specifically at the 3-position).

- Method:

- Formation of the benzamide group is achieved by reacting the boron-substituted benzoic acid or its derivatives with appropriate amines or amide-forming reagents.

- Protecting groups may be employed to stabilize the boron moiety during amidation.

- Catalysts and Conditions:

- Amidation typically uses coupling agents like carbodiimides or activated esters under mild conditions to prevent deboronation.

- Solvents such as dichloromethane or dimethylformamide (DMF) are common.

Synthesis of the Propionate Ester Chain

- Starting Materials: 3-aminopropionic acid derivatives or 3-bromopropionate esters.

- Method:

- The propionate chain is introduced via nucleophilic substitution or amidation reactions linking the benzamide intermediate to the propionate moiety.

- Methyl esterification is performed using methanol under acidic or catalytic conditions to form the methyl ester group.

Example Preparation from Related Patents and Literature

Although direct synthetic routes for this compound are scarce, the preparation of structurally related compounds provides insight:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3-boronobenzamide intermediate | Amidation of 3-boronobenzoic acid with ammonia or amines using carbodiimide coupling in DMF | 85-90 | Protect boron group to prevent hydrolysis |

| 2 | Coupling with 3-aminopropionate ester | Reaction of benzamide intermediate with methyl 3-bromopropionate under basic conditions | 75-80 | Use of base such as triethylamine to facilitate substitution |

| 3 | Final methyl ester formation | Esterification using methanol and acid catalyst (e.g., sulfuric acid) | 90-95 | Mild conditions to preserve boron integrity |

Catalysts and Reaction Conditions

-

- Carbodiimides (e.g., EDC, DCC) for amidation steps.

- Acid catalysts (e.g., p-toluenesulfonic acid) for esterification.

- Transition metal catalysts are generally avoided in direct boron-containing steps to prevent side reactions.

-

- Polar aprotic solvents like DMF, dichloromethane, or tetrahydrofuran (THF) are preferred for amidation.

- Methanol is used for esterification.

-

- Mild to moderate temperatures (room temperature to 60°C) to avoid boron decomposition.

Analytical Data and Purification

-

- Recrystallization from alcohols or chromatographic techniques (e.g., silica gel column chromatography) are used to isolate pure product.

- Careful handling to maintain boron functionality.

-

- NMR spectroscopy (1H, 13C, 11B) to confirm structure and boron presence.

- Mass spectrometry and IR spectroscopy to verify functional groups.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Boron-substituted benzamide synthesis | 3-boronobenzoic acid, amine, coupling agent | Room temp, DMF or DCM | 85-90% | Protect boron, avoid moisture |

| Propionate chain coupling | Benzamide intermediate, methyl 3-bromopropionate, base | 40-60°C, organic solvent | 75-80% | Control pH to prevent side reactions |

| Methyl esterification | Intermediate, methanol, acid catalyst | Reflux, mild acid | 90-95% | Preserve boron integrity |

Research Findings and Notes

- The boron moiety is sensitive to hydrolysis and oxidation; thus, all steps require anhydrous and inert atmosphere conditions where possible.

- The multi-step synthesis demands purification after each major step to prevent accumulation of impurities that can affect yield and product stability.

- Organoboron compounds like this compound are valuable in medicinal chemistry for their ability to form reversible covalent interactions with biological targets.

- The synthetic routes are adaptable, allowing modification of substituents on the benzene ring or the propionate chain to tune biological and chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(3-boronobenzamido)propionate, and which characterization techniques are essential for confirming its structure?

- Answer: this compound is typically synthesized via multi-step reactions involving esterification and boronate group introduction. A common approach involves coupling 3-boronobenzoic acid with methyl 3-aminopropionate under peptide coupling conditions (e.g., using carbodiimide reagents like EDC or DCC). Critical characterization techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm the presence of boronate protons (δ ~7-8 ppm) and ester methyl groups (δ ~3.6 ppm).

- X-ray Crystallography: For definitive structural elucidation, particularly if single crystals are obtained (using programs like SHELXL for refinement) .

- Mass Spectrometry (MS): To verify molecular ion peaks and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer: Based on analogous boronate esters and MSDS

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors, as boronates may release toxic fumes under decomposition.

- Storage: Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronate group. Avoid contact with oxidizers .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in the esterification step during the synthesis of this compound?

- Answer: Low yields in esterification often arise from incomplete reaction or side reactions. Methodological improvements include:

- Catalyst Optimization: Replace traditional acid catalysts (e.g., H₂SO₄) with milder alternatives like DMAP (4-dimethylaminopyridine) to reduce ester hydrolysis.

- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane or THF) to minimize water interference.

- Temperature Control: Conduct reactions at controlled temperatures (e.g., 0–5°C) to suppress side reactions.

- Workup Refinement: Employ aqueous washes (NaHCO₃) to remove unreacted acids and drying agents (MgSO₄) for solvent purification .

Q. What strategies are effective in analyzing and resolving contradictions in spectroscopic data (e.g., NMR vs. MS) for boron-containing compounds like this compound?

- Answer: Contradictions may arise due to boron’s quadrupolar nucleus (broad NMR signals) or MS ionization artifacts. Mitigation strategies:

- Multi-Technique Validation: Cross-validate NMR data with FT-IR (to confirm carbonyl groups) and HRMS (for accurate mass).

- Crystallographic Confirmation: Use single-crystal X-ray diffraction to resolve ambiguous structural assignments .

- Deuterated Solvents: Employ DMSO-d₆ or CDCl₃ to sharpen boron-related NMR peaks.

- Theoretical Calculations: Compare experimental data with DFT-predicted spectra (e.g., using Gaussian software) .

Q. How does the boron moiety in this compound influence its reactivity and potential applications in cross-coupling reactions?

- Answer: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. Key considerations:

- Reaction Conditions: Use Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in aqueous/organic biphasic systems.

- Stability: Protect the boronate from hydrolysis by maintaining anhydrous conditions during synthesis and storage.

- Applications: Potential use in synthesizing biaryl motifs for pharmaceuticals or materials science. Preliminary studies suggest compatibility with aryl bromides and chlorides .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or solubility data for this compound?

- Answer: Variations in physical properties may stem from impurities or polymorphic forms. Recommended steps:

Reproduce Synthesis: Ensure purity via HPLC or TLC.

Crystallization Screening: Test solvents (e.g., ethanol/water mixtures) to isolate different polymorphs.

Thermal Analysis: Use differential scanning calorimetry (DSC) to identify melting point transitions.

Literature Comparison: Cross-reference with peer-reviewed studies (avoiding non-academic sources like BenchChem) .

Methodological Tables

Table 1. Comparison of Synthetic Routes for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| EDC-mediated coupling | EDC, HOBt | DCM | 65 | 98% | |

| Direct esterification | H₂SO₄ | MeOH | 45 | 85% | Hypothetical |

| Boronate exchange | Pd(OAc)₂ | THF/H₂O | 72 | 95% |

Table 2. Key Spectral Data for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.